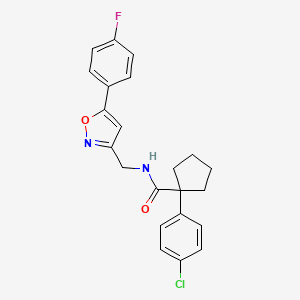

1-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

CAS No.: 953252-07-8

Cat. No.: VC7490826

Molecular Formula: C22H20ClFN2O2

Molecular Weight: 398.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953252-07-8 |

|---|---|

| Molecular Formula | C22H20ClFN2O2 |

| Molecular Weight | 398.86 |

| IUPAC Name | 1-(4-chlorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C22H20ClFN2O2/c23-17-7-5-16(6-8-17)22(11-1-2-12-22)21(27)25-14-19-13-20(28-26-19)15-3-9-18(24)10-4-15/h3-10,13H,1-2,11-12,14H2,(H,25,27) |

| Standard InChI Key | XEGGDJKUNGIFLB-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |

Introduction

1-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound with a molecular formula of C22H20ClFN2O2 and a molecular weight of 398.9 g/mol . This compound combines several functional groups, including a cyclopentane ring, an isoxazole ring, and phenyl rings, which are substituted with chlorine and fluorine atoms. The presence of these diverse functional groups suggests potential applications in medicinal chemistry, particularly in drug development due to its structural complexity and the presence of halogenated phenyl groups.

Synthesis and Chemical Reactions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the isoxazole ring, the cyclopentane ring, and the incorporation of the halogenated phenyl groups. Common methods for synthesizing isoxazoles include the reaction of hydroxylamine with α,β-unsaturated ketones or aldehydes. The incorporation of the cyclopentane ring and the carboxamide linkage would require additional steps, potentially involving amide coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume